

# Application Notes & Protocols: Patient Selection for Radium-223 Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Radium-223 dichloride (Radium-223) is a first-in-class alpha-particle emitting radiopharmaceutical approved for the treatment of patients with castration-resistant prostate cancer (CRPC), symptomatic bone metastases, and no known visceral metastatic disease.[1] [2][3][4][5] As a calcium mimetic, Radium-223 selectively targets new bone growth in and around bone metastases.[4][5][6] The emitted high-energy alpha particles induce double-strand DNA breaks in adjacent tumor cells, resulting in a potent, localized anti-tumor effect with minimal damage to surrounding healthy tissue.[6][7]

The pivotal Phase 3 ALSYMPCA (ALpharadin in SYMPtomatic Prostate CAncer) trial demonstrated a significant improvement in overall survival (OS) for patients treated with Radium-223 compared to placebo.[8] This has established Radium-223 as a key therapeutic option.[9][10] Appropriate patient selection is critical to maximize clinical benefit and ensure safety. These notes provide a detailed overview of the criteria, protocols, and underlying principles for selecting patients for Radium-223 therapy.

## **Core Patient Selection Criteria**

The primary indication for Radium-223 is for men with castration-resistant prostate cancer that has spread to the bones with symptoms, but not to other organs.[1][3]



#### Key Inclusion Criteria:

- Histologically Confirmed Prostate Cancer: Diagnosis of adenocarcinoma of the prostate must be confirmed.[11]
- Castration-Resistant Status: Disease progression despite androgen deprivation therapy (ADT), with castrate levels of serum testosterone (<50 ng/dL).[2]</li>
- Symptomatic Bone Metastases: Patients should have symptomatic bone metastases, requiring regular use of analgesic medication or having received external beam radiation therapy (EBRT) for bone pain.[2][11][12]
- Multiple Bone Metastases: Evidence of at least two bone metastases on bone scintigraphy.
  [11][13]
- Absence of Visceral Metastases: No known metastases in organs such as the liver or lungs, as confirmed by recent imaging.[2][14][15][16]
- Adequate Hematologic Function: Patients must have sufficient bone marrow reserve before initiating and throughout the course of treatment.[2][15]

#### Key Exclusion Criteria:

- Visceral Metastatic Disease: Known spread of cancer to internal organs.[2][14][16]
- Significant Lymphadenopathy: Malignant lymph nodes greater than 3 cm are a common exclusion criterion.[15]
- Imminent or Established Spinal Cord Compression: This requires immediate alternative intervention.[16]
- Concurrent Chemotherapy: Radium-223 should not be used concurrently with other chemotherapy agents.[11][16]
- Recent Systemic Radiotherapy: Prior treatment with other bone-seeking radiopharmaceuticals like strontium-89 or samarium-153 within the last 24 weeks.[11]



• Combination with Abiraterone and Prednisone/Prednisolone: This combination is not recommended due to an increased risk of fractures.[1][16][17]

## **Patient Selection Workflow**

The following diagram illustrates the decision-making process for identifying suitable candidates for Radium-223 therapy.



Click to download full resolution via product page



Patient selection workflow for Radium-223 therapy.

# **Quantitative Data Summary**

Patient eligibility is guided by specific quantitative thresholds, largely derived from the ALSYMPCA trial and subsequent clinical guidelines.[12][13]

Table 1: Hematologic Criteria for Radium-223 Administration[2][6][15]

| Parameter                       | Prior to First Dose       | Prior to Subsequent Doses |
|---------------------------------|---------------------------|---------------------------|
| Absolute Neutrophil Count (ANC) | ≥1.5 x 10 <sup>9</sup> /L | ≥1.0 x 10 <sup>9</sup> /L |
| Platelet Count                  | ≥100 x 10 <sup>9</sup> /L | ≥50 x 10 <sup>9</sup> /L  |
| Hemoglobin (Hb)                 | ≥10.0 g/dL                | ≥8.0 g/dL                 |

Table 2: Key Patient Characteristics from the ALSYMPCA Trial[5]

| Characteristic                                   | Radium-223 Group (n=614) | Placebo Group (n=307) |
|--------------------------------------------------|--------------------------|-----------------------|
| Median Age (years)                               | 71                       | 71                    |
| ECOG Performance Status 0-1                      | 86%                      | 85%                   |
| Prior Docetaxel Use                              | 57%                      | 58%                   |
| Baseline Opioid Use                              | 56%                      | 55%                   |
| Baseline Alkaline Phosphatase<br>(ALP) < 220 U/L | 44%                      | 45%                   |
| Baseline Bisphosphonate Use                      | 41%                      | 40%                   |

# **Experimental Protocols (Clinical Assessment Methodologies)**

Accurate patient selection relies on standardized clinical and laboratory assessments.



#### 1. Protocol for Bone Metastases Assessment

- Objective: To confirm the presence, number, and osteoblastic nature of bone metastases.
- Methodology: Technetium-99m (Tc-99m) Bone Scintigraphy
  - Patient Preparation: No specific preparation is required. Patients should be well-hydrated.
  - Radiopharmaceutical Administration: Intravenous injection of 740–1110 MBq (20–30 mCi)
    of a Tc-99m labeled phosphate compound (e.g., MDP, HDP).
  - Imaging: After a 2-4 hour uptake period, whole-body planar images (anterior and posterior) are acquired using a gamma camera. SPECT or SPECT/CT may be used for better localization and characterization of lesions.
  - Interpretation: Areas of increased tracer uptake ("hot spots") are indicative of high osteoblastic activity, characteristic of prostate cancer bone metastases. A minimum of two distinct hot spots are required for Radium-223 eligibility.[11]

#### 2. Protocol for Visceral Metastases Assessment

- Objective: To exclude the presence of visceral and significant soft tissue metastatic disease.
- Methodology: Computed Tomography (CT)
  - Patient Preparation: Fasting for 4-6 hours may be required, especially if intravenous contrast is used.
  - Scan Protocol: A CT scan of the chest, abdomen, and pelvis is performed. Use of intravenous contrast media is recommended to improve the detection of soft tissue and organ lesions, unless contraindicated.
  - Image Acquisition: Helical acquisition with slice thickness of 2.5-5.0 mm.
  - Interpretation: Images are reviewed for evidence of metastatic lesions in the lungs, liver, adrenal glands, or other visceral organs, as well as for bulky lymphadenopathy (>3 cm).
    [15] The absence of such findings is a key criterion for Radium-223 therapy.[2]



- 3. Protocol for Hematologic Assessment
- Objective: To ensure adequate bone marrow function prior to and during therapy.
- Methodology: Complete Blood Count (CBC) with Differential
  - Sample Collection: A whole blood sample is collected via venipuncture into an EDTA (lavender-top) tube.
  - Analysis: The sample is analyzed using an automated hematology analyzer to determine hemoglobin, platelet count, and white blood cell count with a differential to calculate the absolute neutrophil count (ANC).
  - Frequency: Testing must be performed at baseline (before the first dose) and prior to every subsequent dose of Radium-223 to monitor for myelosuppression.[2] Results must meet the thresholds outlined in Table 1.

# **Mechanism of Action & Signaling**

Radium-223 exerts its therapeutic effect by targeting the unique microenvironment of bone metastases.





Click to download full resolution via product page

Mechanism of action of Radium-223 in bone metastases.

As a calcium mimetic, Radium-223 is selectively taken up in areas of high bone turnover, particularly the osteoblastic lesions common in prostate cancer metastases.[4][5] Once incorporated into the bone matrix, Radium-223 decays, emitting high-energy alpha particles. These particles have a very short range (less than 100 micrometers), which localizes their



cytotoxic effect to the immediate vicinity of the metastasis, inducing complex, difficult-to-repair double-strand DNA breaks in tumor cells while sparing adjacent healthy tissues like the bone marrow.[6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Radium ra 223 dichloride (intravenous route) Side effects & uses Mayo Clinic [mayoclinic.org]
- 2. digital-assets.wellmark.com [digital-assets.wellmark.com]
- 3. Bayer Global Home | Bayer Global [bayer.com]
- 4. EANM guideline for radionuclide therapy with radium-223 of metastatic castration-resistant prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radium-223 Dichloride Approved for Patients with Castration-resistant Prostate Cancer -The ASCO Post [ascopost.com]
- 6. radiology.wisc.edu [radiology.wisc.edu]
- 7. reference.medscape.com [reference.medscape.com]
- 8. openmedscience.com [openmedscience.com]
- 9. Patient Selection for Radium-223 Therapy in Patients With Bone Metastatic Castration-Resistant Prostate Cancer: New Recommendations and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. SUMMARY OF EVIDENCE Radium-223 for Patients with Castration Resistant Prostate Cancer with Bone Metastases: A Review of Clinical Effectiveness, Cost-effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Radium-223 for metastatic castration-resistant prostate cancer: results and remaining open issues after the ALSYMPCA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnccn.org [jnccn.org]



- 15. hse.ie [hse.ie]
- 16. carelonrx.com [carelonrx.com]
- 17. Real-world effectiveness, long-term safety and treatment pathway integration of radium-223 therapy in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Patient Selection for Radium-223 Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541822#patient-selection-criteria-for-radium-223-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com